
1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a propylamine group, a hydroxy group, and a chlorophenyl group, all attached to a tetramethyl backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Introduction of the Hydroxy Group: The next step involves the hydroxylation of the chlorophenyl intermediate to introduce the hydroxy group at the desired position.
Attachment of the Propylamine Group: The propylamine group is then introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propylamine moiety.
Tetramethyl Backbone Formation: Finally, the tetramethyl backbone is constructed through a series of alkylation reactions, ensuring the correct placement of the methyl groups.
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl group, to form dechlorinated derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The compound can also undergo addition reactions at the double bonds present in the tetramethyl backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions vary depending on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged for specific applications.
Mécanisme D'action
The mechanism of action of 1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can participate in hydrophobic interactions. The propylamine group may also interact with amino acid residues in proteins, influencing the compound’s overall biological activity. The tetramethyl backbone provides structural stability and influences the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- can be compared with other similar compounds, such as:
1-Propylamine, 3-hydroxy-3-(p-fluorophenyl)-N,N,2,2-tetramethyl-: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
1-Propylamine, 3-hydroxy-3-(p-bromophenyl)-N,N,2,2-tetramethyl-: The presence of a bromine atom can influence the compound’s chemical properties and its interactions with biological targets.
1-Propylamine, 3-hydroxy-3-(p-methylphenyl)-N,N,2,2-tetramethyl-: The methyl group in place of chlorine can alter the compound’s hydrophobicity and reactivity.
The uniqueness of 1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in its analogs.
Propriétés
Numéro CAS |
53207-40-2 |
|---|---|
Formule moléculaire |
C13H20ClNO |
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C13H20ClNO/c1-13(2,9-15(3)4)12(16)10-5-7-11(14)8-6-10/h5-8,12,16H,9H2,1-4H3 |
Clé InChI |
RLJUAVMAXZAJMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN(C)C)C(C1=CC=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


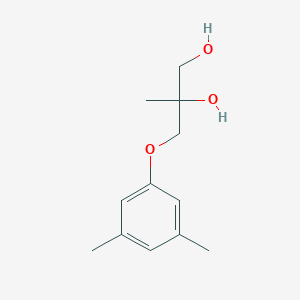
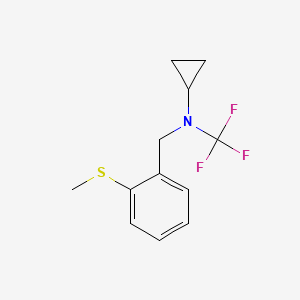
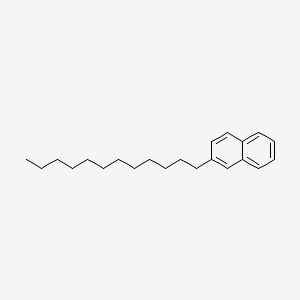


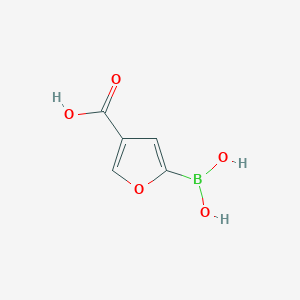
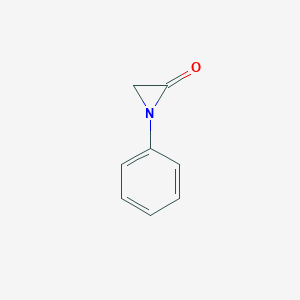

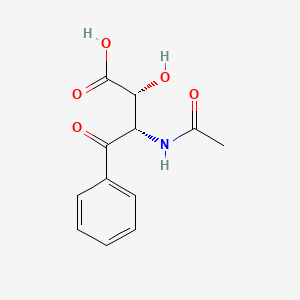
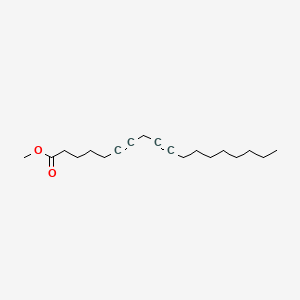
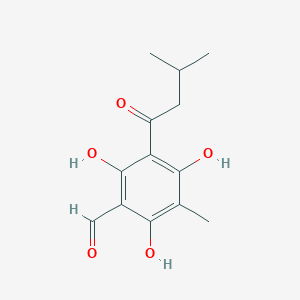
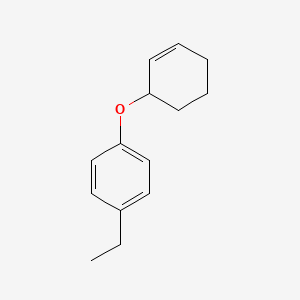

![2-Chloro-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13957097.png)
